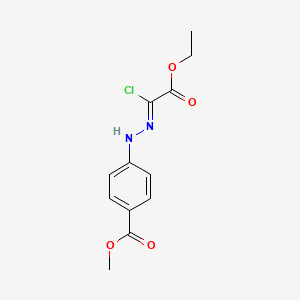

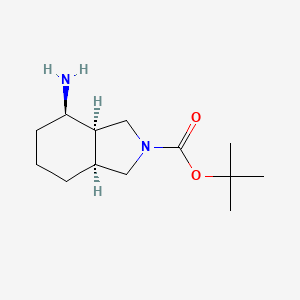

![molecular formula C18H18N2O3 B7856069 3-[2,4-dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid](/img/structure/B7856069.png)

3-[2,4-dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid

Vue d'ensemble

Description

3-[2,4-Dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid is a complex organic molecule featuring an indole moiety fused with a pyrrole ring, linked to a propanoic acid chain. Its structure allows for intriguing reactivity and applications in various fields of chemistry and biochemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2,4-dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid can be approached through multistep organic synthesis. One pathway involves the formation of the indole ring, followed by the construction of the pyrrole ring and subsequent functional group transformations. Typical starting materials include indole derivatives, which are subjected to formylation and methylation reactions under conditions such as Vilsmeier-Haack or Friedel-Crafts acylation.

Industrial Production Methods

On an industrial scale, the synthesis might employ optimized conditions to maximize yield and purity while minimizing cost and environmental impact. Catalysts and solvents are chosen based on their efficiency and ease of recovery. Large-scale reactions may utilize flow chemistry techniques to enhance reaction rates and product isolation.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: : The compound can undergo oxidation at the indole or pyrrole rings, often using reagents like hydrogen peroxide or KMnO₄.

Reduction: : Reduction reactions can target the carbonyl groups, employing agents such as sodium borohydride or lithium aluminium hydride.

Substitution: : Various electrophilic and nucleophilic substitution reactions can be performed, especially on the aromatic and heteroaromatic rings.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.

Reduction: : Sodium borohydride or lithium aluminium hydride in solvents like ethanol or THF.

Substitution: : Halogenating agents (e.g., NBS), organometallics (e.g., Grignard reagents), and acids/bases for catalysis.

Major Products Formed

Depending on the reaction conditions and reagents used, the major products formed from reactions with 3-[2,4-dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid can include hydroxylated, halogenated, or alkylated derivatives.

Applications De Recherche Scientifique

3-[2,4-dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid is utilized in various research domains due to its unique chemical structure.

Chemistry: : It serves as a precursor for the synthesis of more complex molecules and as a model compound in mechanistic organic studies.

Biology: : Its structural elements are similar to bioactive molecules, making it a candidate for studying enzyme interactions and metabolic pathways.

Industry: : Used in developing novel materials with specific electronic or photochemical properties.

Mécanisme D'action

The compound’s mechanism of action largely depends on its functional groups and the pathways it interacts with:

Molecular Targets: : It might bind to specific enzymes or receptors due to its indole core, mimicking or inhibiting natural substrates.

Pathways Involved: : Could affect metabolic pathways related to tryptophan metabolism or oxidative stress responses, modulating biological activities in cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

Indole-3-acetic acid: : An auxin used in plant growth regulation.

2-Methyl-3-(2H)-benzothiazolone: : Contains a similar heterocyclic structure but lacks the extensive conjugation.

5-Methoxypsoralen: : Another indole derivative used in phototherapy.

Uniqueness

3-[2,4-dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid's uniqueness lies in its hybrid structure, combining elements of both indole and pyrrole rings with a conjugated double bond, which grants it specific electronic and steric properties not seen in simpler analogues.

Would you like to dive deeper into any of these sections?

Propriétés

IUPAC Name |

3-[2,4-dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-10-12(7-8-17(21)22)11(2)19-16(10)9-14-13-5-3-4-6-15(13)20-18(14)23/h3-6,9,19H,7-8H2,1-2H3,(H,20,23)(H,21,22)/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFDRBXTEDBWCZ-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1CCC(=O)O)C)/C=C/2\C3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20861519 | |

| Record name | 3-{2,4-Dimethyl-5-[(E)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044712-39-1 | |

| Record name | 3-{2,4-Dimethyl-5-[(E)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate](/img/structure/B7855992.png)

![Ethyl (2Z)-2-chloro-2-[2-(3,4-dichlorophenyl)hydrazin-1-ylidene]acetate](/img/structure/B7855997.png)

![methyl (3Z)-3-[[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]anilino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate](/img/structure/B7856019.png)

![(3Z)-3-[[3-[(dimethylamino)methyl]anilino]-phenylmethylidene]-N,N-dimethyl-2-oxo-1H-indole-6-carboxamide](/img/structure/B7856030.png)

![Tert-butyl (1S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B7856031.png)

![cis-5-(tert-Butoxycarbonyl)hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B7856032.png)

![TERT-BUTYL (6R)-6-HYDROXY-2-AZABICYCLO[2.2.1]HEPTANE-2-CARBOXYLATE](/img/structure/B7856044.png)

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B7856057.png)